N-allyl-5-chloro-2-nitroaniline

Description

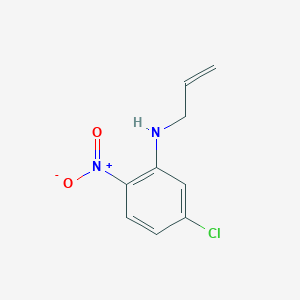

N-Allyl-5-chloro-2-nitroaniline (C₉H₈ClN₃O₂, molecular weight 226.63 g/mol) is a substituted aniline derivative featuring:

- A nitro (-NO₂) group at the 2-position of the benzene ring.

- A chlorine (-Cl) atom at the 5-position.

- An allyl (-CH₂-CH=CH₂) group attached to the nitrogen atom of the aniline moiety.

This compound is structurally distinct due to the electron-withdrawing nitro and chloro groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

5-chloro-2-nitro-N-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h2-4,6,11H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZKAJWHJLCNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5-chloro-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 5-chloro-2-nitroaniline. This intermediate is then subjected to an allylation reaction to introduce the allyl group. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the allylation can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and high-pressure reaction vessels may be employed to enhance the efficiency of the nitration and allylation steps. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-5-chloro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: m-Chloroperbenzoic acid or other peroxides.

Major Products

Reduction: 5-chloro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Epoxides or aldehydes derived from the allyl group.

Scientific Research Applications

Pharmaceutical Applications

ACNA is utilized in the synthesis of pharmaceutical intermediates. Its structural features allow it to serve as a building block for developing various bioactive compounds. For example:

- Antimicrobial Agents : ACNA derivatives have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.

- Anti-inflammatory Drugs : The nitro group in ACNA can be modified to create anti-inflammatory compounds that target specific pathways in inflammatory responses.

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated that derivatives of ACNA exhibited significant antimicrobial activity against various pathogens. The modification of the nitro group was crucial in enhancing the efficacy of these compounds .

ACNA and its derivatives are also investigated for their environmental applications, particularly in the degradation of pollutants:

- Catalytic Reduction : Research has shown that ACNA can be involved in catalytic processes to reduce nitro compounds, contributing to environmental remediation efforts .

Case Study: Nitro Compound Degradation

A systematic review highlighted the effectiveness of using ACNA in catalytic degradation processes, demonstrating its ability to facilitate the breakdown of harmful nitro compounds into less toxic substances .

Research and Development Trends

Recent trends indicate a growing interest in the sustainable synthesis of N-allyl compounds, including ACNA. Researchers are focusing on greener methodologies that minimize waste and utilize renewable resources.

Table: Recent Research Findings on ACNA Applications

| Year | Research Focus | Findings |

|---|---|---|

| 2022 | Antimicrobial Activity | Enhanced efficacy observed with modifications |

| 2023 | Conductive Polymer Development | Successful integration into polymer matrices |

| 2024 | Environmental Remediation | Effective degradation of nitro pollutants |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares N-allyl-5-chloro-2-nitroaniline with key structural analogs, highlighting substituent effects on physical and chemical properties:

Key Observations:

- Melting Points : The allyl and phenyl substituents likely reduce melting points compared to unsubstituted analogs (e.g., 5-chloro-2-nitroaniline) due to decreased molecular symmetry .

- Solubility : The allyl group enhances lipophilicity, favoring solubility in organic solvents over water. In contrast, hydroxyl-containing analogs (e.g., 5-chloro-2-hydroxyaniline) exhibit greater polarity and water solubility .

Electronic and Reactivity Comparisons

Substituent Effects:

- Nitro Group (-NO₂): Strong electron-withdrawing meta-director, reducing the basicity of the amine and directing electrophilic substitution to the 4-position.

- Chlorine (-Cl) : Moderate electron-withdrawing via inductive effects, ortho/para-directing.

- Allyl Group (-CH₂-CH=CH₂) : Electron-donating via conjugation, increasing electron density at the nitrogen and altering reactivity compared to H- or phenyl-substituted analogs .

Crystallographic and Spectroscopic Data

- 2-Chloro-5-nitroaniline: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 13.6233 Å, b = 3.7445 Å, c = 13.6420 Å, and β = 91.768° . The nitro and chloro groups participate in weak hydrogen bonds, stabilizing the lattice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-5-chloro-2-nitroaniline, and how can purity be ensured?

- Methodology : Start with 5-chloro-2-nitroaniline as the precursor. Introduce the allyl group via nucleophilic substitution under acidic or basic conditions. For example, use allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or GC-MS. Monitor reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can structural characterization of this compound be performed?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., allyl protons at δ 5.1–5.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- FT-IR : Confirm nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH stretch (~3350 cm⁻¹) .

- X-ray crystallography : If crystals are obtainable, use SHELXL for refinement (monoclinic space group typical for similar anilines) .

Q. What are the key reactivity patterns of the nitro and allyl groups in this compound?

- Methodology :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) yields the corresponding amine. Monitor selectivity to avoid over-reduction of the allyl group .

- Allyl group modifications : Perform Heck coupling or epoxidation to explore functionalization pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal) .

- Transition states : Model nitro reduction or allyl substitution energetics using Gaussian or ORCA software .

- Compare computed NMR/IR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Methodology :

- Dynamic NMR : Resolve rotational barriers in allyl groups or NH tautomerism .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ for C₉H₈ClN₂O₂⁺, exact mass 227.0248) to distinguish isomers .

- Cross-validate with computational predictions to assign ambiguous peaks .

Q. How do solvent effects influence substitution reactions at the chloro position?

- Methodology :

- Screen solvents (DMF, DMSO, THF) with varying polarity. Use kinetic studies (UV-Vis monitoring) to determine rate constants.

- Apply the Kamlet-Taft equation to correlate solvent parameters (polarity, H-bonding) with reaction rates .

- For polar protic solvents, expect slower nucleophilic substitution due to stabilization of the leaving group .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology :

- Crystallization screens : Use microbatch (vapor diffusion) with 50+ solvent combinations (e.g., EtOAc/hexane, DCM/pentane).

- Additive screening : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize π-π stacking .

- Low-temperature data collection (100 K) minimizes thermal motion artifacts in X-ray structures .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.